molecular formula C19H19N3O2S B2849800 N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide CAS No. 1172056-16-4

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide

Cat. No.: B2849800
CAS No.: 1172056-16-4
M. Wt: 353.44
InChI Key: CMSRQFUAINDQQS-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a benzo[d]thiazole ring, a pyridine ring, and a cyclobutanecarboxamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and pyridine intermediates, followed by their coupling with cyclobutanecarboxamide under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide include other heterocyclic compounds with benzo[d]thiazole and pyridine moieties. Examples include:

  • N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide
  • N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-15-8-9-17-16(11-15)21-19(25-17)22(18(23)13-5-4-6-13)12-14-7-2-3-10-20-14/h2-3,7-11,13H,4-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSRQFUAINDQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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